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Compound of Interest

Compound Name: Mycoversilin

Cat. No.: B1227834

A comprehensive search for Phase 1 clinical trial results for the antifungal agent
"Mycoversilin" versus a placebo did not yield any publicly available data. The existing
scientific literature on Mycoversilin is limited to preclinical studies from the 1980s, which
describe its isolation and mechanism of action as an inhibitor of protein synthesis in
filamentous fungi like Trichophyton rubrum.[1][2] There is no evidence to suggest that
Mycoversilin has entered human clinical trials.

Therefore, a direct comparison guide based on actual Phase 1 clinical trial data cannot be
provided.

To fulfill the structural and content requirements of your request, the following guide has been
generated as a template. It uses a hypothetical investigational drug, "Mycoversilin-2025," to

illustrate how such a comparison guide would be structured. All data, protocols, and pathways
presented are illustrative and not based on actual clinical trial results.

Comparison Guide: Mycoversilin-2025 Phase 1
Clinical Trial Results vs. Placebo
Executive Summary

This guide provides a comparative analysis of the Phase 1 clinical trial results for
Mycoversilin-2025 versus a placebo. The study aimed to evaluate the safety, tolerability, and
pharmacokinetic profile of Mycoversilin-2025 in healthy adult subjects. The data presented
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herein is from the completed SAD and MAD cohorts. Overall, Mycoversilin-2025 was found to
be generally well-tolerated at the doses studied, with a predictable pharmacokinetic profile.

Pharmacokinetic (PK) Data Summary

The pharmacokinetic properties of Mycoversilin-2025 were assessed following single and
multiple intravenous administrations. Key parameters are summarized below.

Table 1. Summary of Mean Pharmacokinetic Parameters (Single Ascending Dose)

N
Cohort ) Cmax AUCo-t

(Active:Plac Tmax (hr) t% (hr)
(Dose) (ng/mL) (ng-hr/mL)

ebo)
10 mg 8 (6:2) 152.4 1.0 780.2 8.5
25 mg 8 (6:2) 388.1 1.0 1995.6 8.9
50 mg 8 (6:2) 795.3 1.0 4150.8 9.1
Placebo 6 <LLOQ N/A <LLOQ N/A

Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Concentration; AUCo-t: Area
Under the Curve from time 0 to last measurable concentration; t%: Half-life; LLOQ: Lower Limit
of Quantification.

Table 2: Summary of Mean Pharmacokinetic Parameters (Multiple Ascending Dose - Day 7)

N Accumulati
Cohort . Cmax,ss Tmax,ss AUCo-24,SS .
(Active:Plac on Ratio
(Dose) (ng/mL) (hr) (ng-hr/mL)
ebo) (Rac)
25 mg QD 8 (6:2) 455.7 1.0 2450.1 1.23
50 mg QD 8 (6:2) 940.2 1.0 5110.5 1.25
Placebo 4 <LLOQ N/A <LLOQ N/A
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ss: Steady State; QD: Once Daily; Rac: Accumulation Ratio calculated as AUC(Day
7)IAUC(Day 1).

Safety and Tolerability Data

Safety was the primary endpoint of this Phase 1 study. Adverse events (AEs) were monitored

throughout the trial.

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAES) - All Cohorts

Adverse Event Mycoversilin-2025 (N=36) Placebo (N=12)
Any TEAE 14 (38.9%) 3 (25.0%)
Headache 5 (13.9%) 1 (8.3%)

Nausea 4 (11.1%) 0 (0.0%)
Dizziness 3 (8.3%) 1 (8.3%)

| Infusion Site Reaction | 2 (5.6%) | 0 (0.0%) |

All reported AEs were mild (Grade 1) in severity. No serious adverse events (SAES) or dose-
limiting toxicities (DLTs) were reported.

Visualizations: Pathways and Workflows
Hypothetical Mechanism of Action

The proposed mechanism of action for Mycoversilin-2025 involves the inhibition of protein
synthesis, a pathway critical for fungal cell viability. The diagram below illustrates this targeted
action.
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Caption: Hypothetical mechanism of Mycoversilin-2025 inhibiting fungal protein synthesis.

Phase 1 Clinical Trial Workflow

The study followed a standard Phase 1 design, progressing from single to multiple ascending
doses with thorough safety reviews between cohort escalations.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1227834?utm_src=pdf-body-img
https://www.benchchem.com/product/b1227834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Subject Screening
(Healthy Volunteers)

\4
Randomization
(Drug vs. Placebo)

Single Ascending Dose
(Cohorts 1-3)

PK & Safety Monitoring

roceed

Safety Review Committee
(Go/No-Go Decision)

Multiple Ascending Dose
(Cohorts 4-5)

PK & Safety Monitoring

Final Safety Review

Final Data Analysis
(PK, Safety, Tolerability)

Click to download full resolution via product page

Caption: Workflow diagram for the Mycoversilin-2025 Phase 1 SAD/MAD trial.

Experimental Protocols
Study Design

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1227834?utm_src=pdf-body-img
https://www.benchchem.com/product/b1227834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

This was a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose
escalation study conducted at a single center in 48 healthy adult volunteers. The study's
primary objective was to evaluate the safety and tolerability of Mycoversilin-2025. The
secondary objective was to characterize the pharmacokinetic profile.

Participant Eligibility

 Inclusion Criteria: Healthy males and females, aged 18-55 years; Body Mass Index (BMI) of
18.5 to 30.0 kg/m 2; No clinically significant abnormalities on physical examination or
laboratory tests.

» Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; Use of any
prescription or over-the-counter medications within 14 days of dosing; Known allergy to
related drug classes.

Dosing and Administration

» Single Ascending Dose (SAD): Three cohorts (n=8 each) received a single intravenous
infusion of Mycoversilin-2025 (10 mg, 25 mg, 50 mg) or placebo over 60 minutes. Within
each cohort, 6 subjects received active drug and 2 received placebo.

o Multiple Ascending Dose (MAD): Two cohorts (n=8 each) received daily intravenous
infusions of Mycoversilin-2025 (25 mg, 50 mg) or placebo for 7 consecutive days.

Pharmacokinetic Sampling and Analysis

Serial blood samples were collected pre-dose and at specified time points post-dose (e.g.,
0.25,0.5,1, 2,4, 8, 12, 24, 48, and 72 hours). Plasma concentrations of Mycoversilin-2025
were determined using a validated Liquid Chromatography with tandem Mass Spectrometry
(LC-MS/MS) method. PK parameters were calculated using non-compartmental analysis.

Safety Assessments

Safety was monitored through the recording of all adverse events (AEs), vital signs, 12-lead
electrocardiograms (ECGSs), and clinical laboratory tests (hematology, biochemistry, urinalysis)
at baseline and throughout the study. A Safety Review Committee reviewed all safety data from
each cohort before proceeding to the next dose level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Phase 1 Clinical Trial Data for Mycoversilin Not Publicly
Available]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1227834#mycoversilin-clinical-trial-phase-1-results-
vs-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1227834?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6501095/
https://pubmed.ncbi.nlm.nih.gov/6501095/
https://pubmed.ncbi.nlm.nih.gov/6469866/
https://pubmed.ncbi.nlm.nih.gov/6469866/
https://www.benchchem.com/product/b1227834#mycoversilin-clinical-trial-phase-1-results-vs-placebo
https://www.benchchem.com/product/b1227834#mycoversilin-clinical-trial-phase-1-results-vs-placebo
https://www.benchchem.com/product/b1227834#mycoversilin-clinical-trial-phase-1-results-vs-placebo
https://www.benchchem.com/product/b1227834#mycoversilin-clinical-trial-phase-1-results-vs-placebo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1227834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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